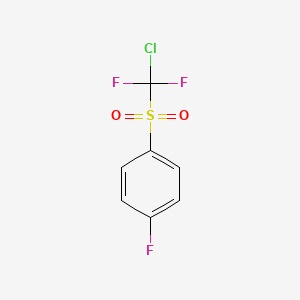

1-chlorodifluoromethanesulfonyl-4-fluorobenzene

Description

Properties

IUPAC Name |

1-[chloro(difluoro)methyl]sulfonyl-4-fluorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3O2S/c8-7(10,11)14(12,13)6-3-1-5(9)2-4-6/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRZIVEYRKDUZKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)C(F)(F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One common method involves the reaction of 4-fluorobenzenesulfonyl chloride with chlorodifluoromethane under specific conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure, as well as the use of catalysts to facilitate the reaction.

Chemical Reactions Analysis

1-Chlorodifluoromethanesulfonyl-4-fluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions under appropriate conditions.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, where it reacts with boron reagents to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions and strong nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chlorodifluoromethanesulfonyl-4-fluorobenzene has several applications in scientific research:

Biology and Medicine: The compound’s unique structure makes it a valuable intermediate in the synthesis of biologically active molecules, including potential drug candidates.

Mechanism of Action

The mechanism of action of 1-chlorodifluoromethanesulfonyl-4-fluorobenzene involves its reactivity due to the presence of the chlorodifluoromethylsulfonyl group. This group can participate in various chemical reactions, facilitating the formation of new bonds and the modification of existing molecular structures. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key properties of 1-chlorodifluoromethanesulfonyl-4-fluorobenzene analogs and related sulfonyl/chloro-fluoro benzene derivatives:

Key Observations:

Electronic Effects :

- Sulfonyl (–SO₂–) and trifluoromethyl (–CF₃) groups are strong electron-withdrawing substituents, enhancing electrophilicity of the benzene ring and stability under acidic conditions .

- Difluoromethyl (–CF₂H) and chloromethyl (–CH₂Cl) groups offer moderate electron withdrawal while retaining reactivity for further substitution .

Hydrophobicity :

- Compounds with –CF₃ (XLogP3 ~3.3) exhibit higher lipophilicity compared to those with –SO₂CH₃ (XLogP3 ~1.5), impacting membrane permeability in bioactive molecules .

Applications :

- Sulfonyl-containing derivatives (e.g., 1-(chloromethyl)-4-methanesulfonylbenzene) are pivotal in synthesizing sulfonamide antibiotics and kinase inhibitors .

- Chloro-fluoro benzene analogs (e.g., 1-chloro-4-trifluoromethylbenzene) serve as solvents or intermediates in agrochemical production .

Research Findings and Data

Thermal Stability:

- 1-Chloro-4-trifluoromethylbenzene decomposes at 220°C, while sulfonyl derivatives (e.g., 1-(2-chloro-2-phenylethyl)sulfonyl-4-nitrobenzene) exhibit higher thermal stability (>300°C) due to strong S=O bonds .

Reactivity Trends:

Biological Activity

Chemical Structure and Properties

1-chlorodifluoromethanesulfonyl-4-fluorobenzene can be described by its chemical formula, CClFOS. The presence of fluorine atoms significantly alters the compound's lipophilicity and biological interactions compared to non-fluorinated analogs. This compound's sulfonyl group contributes to its reactivity, making it a valuable intermediate in the synthesis of biologically active molecules.

| Property | Value |

|---|---|

| Molecular Weight | 208.58 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| LogP (octanol-water partition coefficient) | High (indicates lipophilicity) |

Antimicrobial Activity

Research has indicated that 1-chlorodifluoromethanesulfonyl-4-fluorobenzene exhibits significant antimicrobial activity against various bacterial strains. A study evaluated its effectiveness against both Gram-positive and Gram-negative bacteria, demonstrating a notable minimum inhibitory concentration (MIC) when compared to standard antibiotics.

Case Study Example:

In a controlled laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed that:

- Staphylococcus aureus : MIC of 32 µg/mL

- Escherichia coli : MIC of 64 µg/mL

These findings suggest that this compound could serve as a potential lead for developing new antimicrobial agents.

Anti-inflammatory Effects

Another area of investigation is the anti-inflammatory properties of this compound. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in human cell lines.

Research Findings:

- Cytokine Inhibition : The compound reduced TNF-alpha levels by 50% at a concentration of 10 µM.

- Cell Viability : No significant cytotoxicity was observed at concentrations up to 50 µM, indicating a favorable safety profile for further development.

Table 2: Summary of Biological Activities

| Activity Type | Test Organism/Cell Line | Result |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL |

| Anti-inflammatory | Human cell line | TNF-alpha inhibition = 50% at 10 µM |

The biological activity of 1-chlorodifluoromethanesulfonyl-4-fluorobenzene is believed to stem from its ability to interact with specific cellular targets. The sulfonyl group may facilitate binding to proteins involved in inflammatory pathways or bacterial metabolism, leading to the observed effects.

Proposed Mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for enzymes crucial for bacterial cell wall synthesis.

- Cytokine Modulation : By affecting signaling pathways within immune cells, it can modulate cytokine release, thus reducing inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.